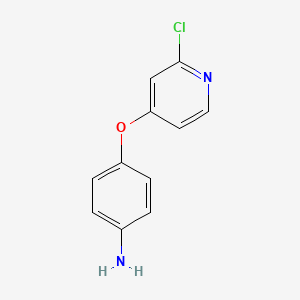
4-(2-Chloro-pyridin-4-yloxy)-phenylamine
概要
説明
“2-Chloro-4-pyridinyl)methanol” is an organic compound with the molecular formula C6H6ClNO. It has an average mass of 143.571 Da and a monoisotopic mass of 143.013794 Da . It is a white crystalline solid with a distinctive odor .
Synthesis Analysis
The compound is generally prepared by the reaction of 2-chloropyridine and methanol. Specifically, 2-chloropyridine and methanol are added to a reactor, and after heating and stirring the reaction mixture for a certain period of time, the product is obtained by cooling crystallization .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-pyridinyl)methanol” is represented by the formula C6H6ClNO .Physical And Chemical Properties Analysis
The compound has a density of 1.324±0.06 g/cm3 (Predicted), a melting point of 65.5 °C, a boiling point of 279.0±25.0 °C (Predicted), and a flash point of 108.2°C . It is insoluble in water at normal temperature and pressure, but soluble in organic solvents such as ethanol and dichloromethane .科学的研究の応用
Synthesis and Material Science Applications
Synthesis of Pyrimidine Derivatives : A study by Mallikarjunaswamy et al. (2017) focused on the synthesis of novel pyrimidine derivatives exhibiting antimicrobial activity. This research highlights the potential of using 4-(2-Chloro-pyridin-4-yloxy)-phenylamine derivatives in creating new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Polyimide Synthesis : Huang et al. (2017) synthesized a novel diamine monomer incorporating pyridine rings for the preparation of polyimides. These polymers demonstrated high thermal stability and solubility, indicating potential applications in high-performance materials (Huang et al., 2017).
Organic Synthesis and Catalysis
- Palladium-Catalysed Amination : Hawkins et al. (2014) described the synthesis of a range of 4-N-benzylamino-2-N-phenyl-pyridines using palladium-assisted cross-coupling, which could be significant for the development of new catalytic processes (Hawkins et al., 2014).
Sensing Applications
Fluorescent pH Sensors : Hu et al. (2013) synthesized triphenylamine derivatives that exhibited pH-dependent absorptions and emissions, suggesting their potential use as pH sensors (Hu et al., 2013).
Luminescent Sensors : Zhang et al. (2018) developed Ln-MOFs using mixed ligands, including a pyridine derivative, which showed selective sensing abilities for various analytes, including explosives and metal ions (Zhang et al., 2018).
Pharmacological Research
Antiviral Activity Studies : Bernardino et al. (2007) explored the antiviral activities of new pyrazolo[3,4-b]pyridine derivatives, indicating the potential use of similar compounds in antiviral drug development (Bernardino et al., 2007).
Anti-Mycobacterium Tuberculosis Properties : Dilebo et al. (2021) synthesized quinazoline derivatives with potential anti-Mycobacterium tuberculosis properties, showcasing the pharmaceutical applications of pyridine derivatives (Dilebo et al., 2021).
Safety And Hazards
“2-Chloro-4-pyridinyl)methanol” is a flammable substance. Contact with high temperature, open flame and oxidant should be avoided during operation. Appropriate protective gloves and eye protection should be worn during use to ensure a well-ventilated operating environment . It is harmful if swallowed and irritating to eyes, respiratory system and skin .
将来の方向性
The compound has a wide range of applications in the field of organic synthesis. It can be used as an intermediate in drug synthesis and play an important role in the synthesis of drugs, pesticides and veterinary drugs. In addition, “2-Chloro-4-pyridinyl)methanol” can also be used in the synthesis of dyes and coatings .
特性
IUPAC Name |
4-(2-chloropyridin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-7-10(5-6-14-11)15-9-3-1-8(13)2-4-9/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWUHCOVYJVAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275293 | |
| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-pyridin-4-yloxy)-phenylamine | |
CAS RN |
630125-70-1 | |
| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630125-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


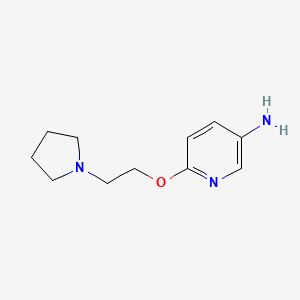
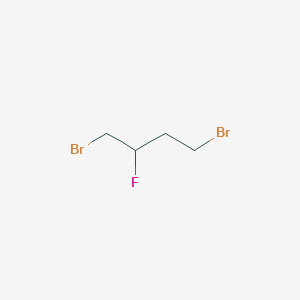
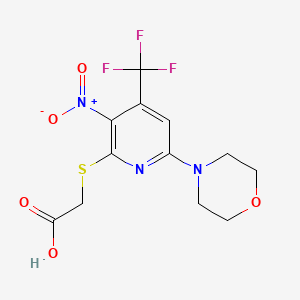
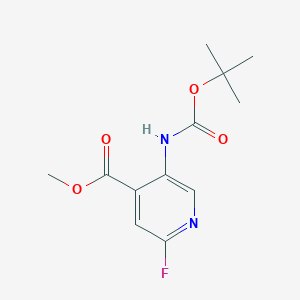
![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)



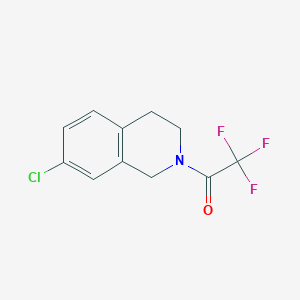


![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)
![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)